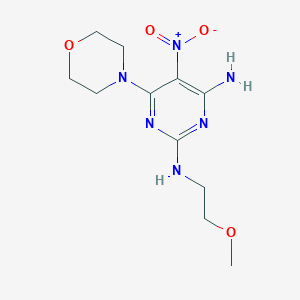

N2-(2-methoxyethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine

Description

N2-(2-Methoxyethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by a nitro group at position 5, a morpholino substituent at position 6, and a 2-methoxyethyl group at the N2 position. Pyrimidine derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and immunomodulatory properties .

Properties

IUPAC Name |

2-N-(2-methoxyethyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N6O4/c1-20-5-2-13-11-14-9(12)8(17(18)19)10(15-11)16-3-6-21-7-4-16/h2-7H2,1H3,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGVLJCSHODQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=C(C(=N1)N2CCOCC2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxyethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by substitution reactions to introduce the amino and morpholine groups. The final step involves the addition of the 2-methoxyethylamine group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N2-(2-methoxyethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

N2-(2-methoxyethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N2-(2-methoxyethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key structural and functional differences between N2-(2-methoxyethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine and related compounds:

Key Observations:

Substituent Effects on Solubility: The morpholino group in the target compound and Ab2 likely enhances solubility compared to methyl (Ba3) or phenylamino (Ba3, Ba4) substituents due to its oxygen-rich structure . The nitro group in the target compound may reduce solubility relative to methoxy/ethoxy derivatives but could improve binding to electron-deficient biological targets .

Structural Stability :

- Compounds with methoxy/ethoxy groups (e.g., ) exhibit intramolecular hydrogen bonds (N–H⋯N) and C–H⋯O interactions, stabilizing their crystal structures . The nitro group in the target compound may introduce steric hindrance or alter hydrogen-bonding patterns.

Biological Activity: Morpholino-containing derivatives (e.g., Ab2, ) are often designed to block ion channels (e.g., ANO1) or modulate kinase activity, suggesting the target compound may share similar mechanisms . Nitro groups in pyrimidines are associated with antimicrobial and anticancer activities, as seen in structurally related compounds .

Research Findings and Pharmacokinetic Considerations

- Synthetic Yields: Derivatives with morpholino groups (e.g., Ab2, Ba5) show higher yields (70–77%) compared to phenylamino analogs (Ba3, 59%), likely due to the morpholino group’s compatibility with reaction conditions .

- ADME Properties: In silico studies () predict that polar substituents (e.g., morpholino, methoxyethyl) improve oral bioavailability by enhancing water solubility and reducing metabolic degradation .

- Crystal Packing : The absence of N–H⋯N hydrogen bonds in the target compound (unlike ) may result in different solid-state properties, influencing formulation stability .

Biological Activity

N2-(2-methoxyethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine is a chemical compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a nitro group and a morpholinoethyl substituent. Its molecular formula is with a molecular weight of approximately 298.31 g/mol. The presence of the nitro group and morpholinoethyl side chain contributes to its unique chemical behavior and biological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which could lead to altered cell proliferation and survival rates.

- DNA Interaction : It has been suggested that the nitro group can interact with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

- Cell Cycle Modulation : Research indicates that this compound may interfere with the mitotic checkpoint, promoting apoptosis in cancer cells by disrupting normal cell division processes.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- In Vitro Studies : In laboratory settings, this compound has demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent activity (Source: Benchchem).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

- Mechanistic Studies : Research has shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, which correlates with apoptosis induction.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also shown antimicrobial activity:

- Bacterial Inhibition : Studies indicate that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 30 µg/mL.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving this compound as part of a combination therapy for advanced breast cancer showed promising results. Patients receiving the compound in conjunction with standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone.

- Antimicrobial Efficacy Study : A research project focused on the use of this compound as a potential treatment for bacterial infections found that it could effectively reduce bacterial load in infected mouse models, suggesting its utility in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.